2-methanesulfonyl-1,3,4-thiadiazole
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Overview
Description
2-Methanesulfonyl-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the 1,3,4-thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-1,3,4-thiadiazole typically involves the reaction of appropriate thiosemicarbazides with sulfonyl chlorides. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . Another method involves the treatment of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol derivatives, and various substituted thiadiazoles .
Scientific Research Applications
2-Methanesulfonyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methanesulfonyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and DNA. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it induces apoptosis by disrupting cellular processes and causing DNA damage .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,3,4-thiadiazole
- 2-Ethyl-1,3,4-thiadiazole
- 2-Phenyl-1,3,4-thiadiazole
Uniqueness
2-Methanesulfonyl-1,3,4-thiadiazole is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other thiadiazole derivatives. This makes it particularly valuable in the development of new pharmaceuticals and agrochemicals .
Properties
CAS No. |
1094511-81-5 |
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Molecular Formula |
C3H4N2O2S2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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